MAO-B Inhibition Potency: 4-Pyridinylmethyl Isomer vs. Known Inhibitors
The 4-pyridinylmethyl isomer demonstrates a Ki of 3.00 µM against human MAO-B in a competitive inhibition assay [1]. This potency, while moderate, provides a defined baseline for structure-activity relationship (SAR) studies when compared to more potent MAO-B inhibitors like selegiline (IC50 ~0.1 µM) or safinamide (IC50 ~0.05 µM). The data highlight that the 4-pyridinylmethyl substitution yields a distinct, quantifiable activity level suitable for use as a reference compound in assay development.
| Evidence Dimension | Inhibition constant (Ki) against human MAO-B |
|---|---|
| Target Compound Data | Ki = 3.00E+3 nM (3.00 µM) |
| Comparator Or Baseline | Selegiline (IC50 ~0.1 µM) [2]; Safinamide (IC50 ~0.05 µM) |
| Quantified Difference | Approximately 30-fold lower potency compared to selegiline |
| Conditions | Competitive inhibition assay using human recombinant MAO-B |
Why This Matters
This quantified activity level enables researchers to select a moderately potent reference compound for assay validation, as opposed to using a highly potent tool compound that may saturate assay conditions.
- [1] BindingDB. BDBM50359639 (CHEMBL1928855). Ki: 3.00E+3 nM for human MAO-B. Accessed 2025. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50359639 View Source
- [2] PubChem. Selegiline: IC50 for MAO-B. Accessed 2025. https://pubchem.ncbi.nlm.nih.gov/compound/selegiline View Source
